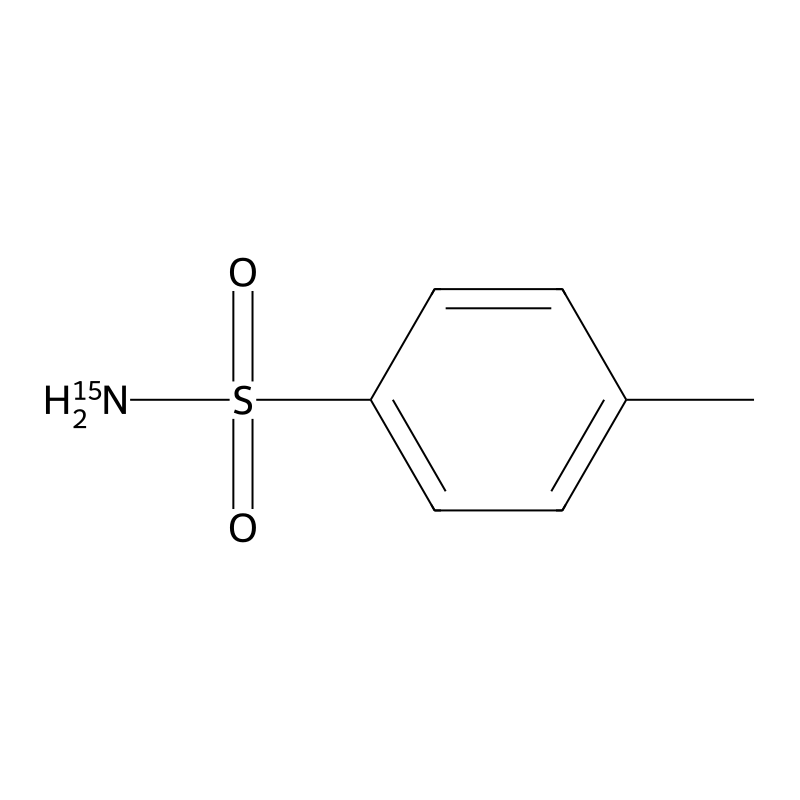p-Toluenesulfonamide-15N

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
p-Toluenesulfonamide, with the chemical formula C₇H₉NO₂S, is an aromatic sulfonamide that serves as a versatile building block in organic synthesis. It appears as a white crystalline powder and is known for its low toxicity and solubility in organic solvents like dimethyl sulfoxide. The compound is primarily utilized in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity as a nucleophile in electrophilic substitution reactions .
- Electrophilic Substitution: It undergoes direct substitution reactions with benzylic and allylic alcohols, often catalyzed by Lewis acids such as iron(III) chloride .
- Aziridine Opening: This compound acts as a nucleophile in tetrabutylammonium fluoride-catalyzed reactions, particularly in the opening of vinyl aziridines .
- Aza-Michael Addition: Recent methodologies have employed ultrasound to promote solvent-free aza-Michael additions of p-toluenesulfonamide to fumaric esters, yielding derivatives with potential biological activity .
The synthesis of p-toluenesulfonamide typically involves the reaction between toluenesulfonyl chloride and ammonia. The process can be summarized as follows:
- Initial Reaction: Ammonia is added to toluenesulfonyl chloride in a controlled temperature environment (above 50 °C).
- Completion: After cooling, the reaction mixture is maintained at 85-90 °C until the desired pH (8-9) is achieved.
- Purification: The product is filtered, washed, and further purified through crystallization from hot water or organic solvents .
p-Toluenesulfonamide finds applications across various fields:
- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.
- Plasticizers: Utilized in thermosetting plastics to enhance workability and uniformity without affecting softening properties .
- Food Packaging: Approved by the US Food and Drug Administration for use in adhesives for food contact materials due to its low toxicity .
Studies indicate that p-toluenesulfonamide can interact with various biological systems:
- Enzyme Inhibition: Its derivatives have been studied for their inhibitory effects on cholinesterases, suggesting potential therapeutic uses in treating neurodegenerative diseases .
- Toxicological Impact: Research has highlighted potential adverse effects on organ systems at higher doses, necessitating careful handling and usage guidelines .
Several compounds share structural or functional similarities with p-toluenesulfonamide. Below is a comparison highlighting their unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Sulfanilamide | C₆H₈N₂O₂S | Antibacterial properties; used historically in medicine. |
| N-Acetyl-p-toluenesulfonamide | C₈H₉NO₂S | Acetylated form; used in drug design for enhanced solubility. |
| 4-Chlorobenzenesulfonamide | C₆H₆ClNO₂S | Chlorine substituent; alters reactivity and biological activity. |
| N-(2-Hydroxyethyl)p-toluenesulfonamide | C₉H₁₃NO₃S | Enhanced water solubility; used in various pharmaceutical applications. |
p-Toluenesulfonamide stands out due to its balance of low toxicity and versatility in organic synthesis compared to other sulfonamides. Its ability to serve as a precursor for complex molecules makes it particularly valuable in medicinal chemistry.
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








